molecular formula C7H15NO2 B8786377 (R)-3-Aminovalericacidethylester

(R)-3-Aminovalericacidethylester

Cat. No.: B8786377
M. Wt: 145.20 g/mol
InChI Key: OKIYALVMFMZSLV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Aminovalericacidethylester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group attached to the third carbon of a valeric acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminovalericacidethylester typically involves the esterification of ®-3-Aminovaleric acid. One common method is the Fischer esterification, where ®-3-Aminovaleric acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of ®-3-Aminovalericacidethylester may involve more efficient and scalable methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the esterification process under milder conditions. This approach not only enhances the yield but also reduces the need for harsh chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminovalericacidethylester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

®-3-Aminovalericacidethylester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-Aminovalericacidethylester involves its interaction with specific molecular targets. In biological systems, it may act as an analog of naturally occurring amino acids, influencing various metabolic pathways. The ester group allows it to cross cell membranes more easily, facilitating its uptake and subsequent conversion to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminovalericacidethylester: The enantiomer of ®-3-Aminovalericacidethylester, differing in the spatial arrangement of atoms.

    3-Aminobutyric acid: A shorter chain analog with similar functional groups.

    5-Aminovaleric acid: A compound with an additional carbon in the chain.

Uniqueness

®-3-Aminovalericacidethylester is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. Its ester group also provides distinct chemical properties compared to its non-esterified analogs, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl (3R)-3-aminopentanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

OKIYALVMFMZSLV-ZCFIWIBFSA-N

Isomeric SMILES

CC[C@H](CC(=O)OCC)N

Canonical SMILES

CCC(CC(=O)OCC)N

Origin of Product

United States

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